This compound belongs to the class of triazolopyridines, which are known for their pharmacological properties. Triazolopyridines have been studied for their roles as enzyme inhibitors and their interactions with various biological targets, including receptors and enzymes involved in critical metabolic pathways. The classification of this compound is based on its structural characteristics and the presence of both triazole and pyridine rings, which contribute to its reactivity and biological activity.
The synthesis of methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can involve several methods:
The molecular structure of methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine can be represented by its SMILES notation: CNCC1=NC2=C(N=N1)C(=C(C=N2)C)N
. Key features include:
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine participates in various chemical reactions:
The mechanism of action for methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine primarily involves:
Research indicates that derivatives of this compound exhibit antifungal properties and may induce apoptosis in cancer cells through mitochondrial disruption.
The physical and chemical properties of methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine include:
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2